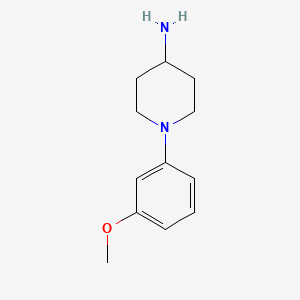

2-bromo-3-methyl-N-(1-phenylethyl)butanamide

Overview

Description

“2-bromo-3-methyl-N-(1-phenylethyl)butanamide” is a chemical compound with the CAS Number: 1016865-93-2. It has a molecular weight of 284.2 . The compound is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BrNO/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,15,16). This code gives a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.2 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications

Herbicidal Activity

2-Bromo-3-methyl-N-(1-phenylethyl)butanamide has been identified for its specific herbicidal activity, particularly against purple nutsedge (Cyperus rotundus). Research conducted on the herbicidal spectrum and soil movement effects of N-(α, α-dimethylbenzyl)butanamides highlighted the broad herbicidal spectrum of this compound, demonstrating its potential as a selective herbicide (Shunichi et al., 2010).

Synthesis of α-Amino Phosphonates

Another application is found in organic synthesis, where butyldimethyl(1-phenylethyl)ammonium bromide, a related compound, serves as an efficient catalyst for the synthesis of α-amino phosphonates. This three-component reaction involving an aldehyde, aromatic amine, and trimethylphosphite offers a streamlined route to these compounds, which are valuable in various chemical syntheses (K. R. Reddy et al., 2005).

Kinetics and Mechanism of Formation and Decomposition

The study of the kinetics and mechanism involving substituted 1-phenylpyrrolidin-2-ones in basic media provides insight into the chemical behavior of substituted 4-chloro-N-phenylbutanamides. This research gives valuable data on the dissociation constants and cyclization rate constants, which are crucial for understanding the reactivity and stability of related compounds in aqueous solutions (M. Sedlák et al., 2002).

Nanoparticle Synthesis

In the field of materials science, derivatives of this compound have been utilized in the synthesis of enhanced brightness, emission-tuned nanoparticles. These applications leverage the unique properties of heterodifunctional polyfluorenes to create stable nanoparticles that exhibit bright fluorescence, useful for bioimaging and optoelectronic devices (Christoph S. Fischer et al., 2013).

Xanthine Oxidase Inhibition Study

Although not directly involving this compound, related noncyclic N-(α-bromoacyl)-α-amino esters were investigated for their xanthine oxidase (XO) inhibitory properties. This research aims to explore the potential of these compounds in therapeutic applications, despite not showing significant XO inhibitory activity at tested concentrations (Zaklina Smelcerovic et al., 2016).

Mechanism of Action

Mode of Action

It is known that benzylic halides, such as this compound, typically undergo nucleophilic substitution reactions . Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

properties

IUPAC Name |

2-bromo-3-methyl-N-(1-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYGLXRKCCFSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)

![3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B3199444.png)

![2-[(3-Bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B3199461.png)

![6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3199468.png)

![2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B3199477.png)

![2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B3199479.png)